GW 590735

Übersicht

Beschreibung

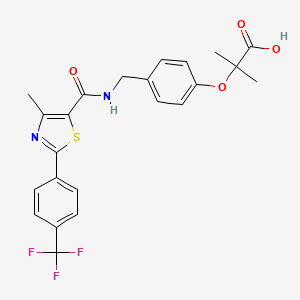

GW 590735 is a synthetic compound known for its potential applications in various scientific fields. It is characterized by its complex structure, which includes a thiazole ring, a trifluoromethyl group, and a carboxamido linkage. This compound is often studied for its biological and chemical properties, making it a subject of interest in medicinal chemistry and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GW 590735 typically involves multiple steps. One common method includes the condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamide. This reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

GW 590735 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The activation of PPARα by GW 590735 leads to several biological effects:

- Increased clearance of triglycerides : By reducing plasma levels of apolipoprotein CIII and upregulating apolipoprotein A1, this compound facilitates the metabolism of triglycerides .

- Influence on gene expression : this compound coactivates various nuclear receptors involved in lipid metabolism, influencing gene expression related to lipid homeostasis .

Clinical Trials

This compound was investigated in Phase II clinical trials for treating dyslipidemia; however, these studies were ultimately discontinued. The trials aimed to evaluate the compound's efficacy in increasing "good cholesterol" levels while reducing triglycerides and low-density lipoprotein (LDL) cholesterol .

| Trial ID | Condition | Phase | Status |

|---|---|---|---|

| NCT00169559 | Dyslipidemia | II | Completed |

In Vivo Studies

In animal models, this compound has shown significant effects on lipid profiles. For instance, a study indicated that administration of this compound resulted in notable reductions in fasting plasma triglycerides and LDL cholesterol levels .

- Study Parameters :

- Population : Adult rats

- Dosage : Varies from 1 µg to 20 µg daily

- Duration : Eight weeks

- Results :

- Reduction in triglycerides and LDL cholesterol

- No significant change in HDL cholesterol levels

In Silico Studies

In silico modeling has been employed to study the binding interactions of this compound with PPARα. The compound was used as a positive control to analyze binding affinities with other ligands, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Other Compounds

This compound's unique properties can be contrasted with other known PPAR agonists:

| Compound Name | Structure Type | Primary Activity | EC50 (nM) |

|---|---|---|---|

| This compound | PPARα Agonist | Lipid Metabolism | ~4 |

| Fenofibrate | Fibric acid derivative | PPARα Agonist | ~50 |

| Clofibrate | Fibric acid derivative | PPARα Agonist | ~100 |

| Pioglitazone | Thiazolidinedione | PPARγ Agonist | ~10 |

| Rosiglitazone | Thiazolidinedione | PPARγ Agonist | ~10 |

This table illustrates that this compound exhibits significantly higher potency compared to other compounds targeting similar pathways.

Wirkmechanismus

The mechanism of action of GW 590735 involves its interaction with specific molecular targets. It is known to act as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a role in regulating gene expression related to lipid metabolism and inflammation. The compound binds to PPAR receptors, leading to the activation of downstream signaling pathways that modulate various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

- 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamide

- 2-Methyl-4-(trifluoromethyl)phenoxyacetic acid

Uniqueness

GW 590735 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPAR agonist sets it apart from other similar compounds, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

GW 590735 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound has garnered attention for its role in lipid metabolism and potential therapeutic applications in metabolic disorders. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions primarily as a PPARα agonist, activating this nuclear receptor to regulate gene expression involved in fatty acid metabolism. PPARα plays a crucial role in lipid homeostasis, influencing the transcription of genes that facilitate fatty acid oxidation and lipoprotein metabolism. Upon binding to this compound, PPARα undergoes a conformational change that enhances its ability to bind DNA at peroxisome proliferator response elements (PPREs), leading to increased transcription of target genes involved in lipid metabolism .

Pharmacological Profile

- Selectivity : this compound exhibits a high selectivity for PPARα over other PPAR isoforms (PPARβ/δ and PPARγ), with an EC50 value of approximately 4 nM .

- Biological Effects : The activation of PPARα by this compound has been associated with:

- Increased fatty acid oxidation.

- Decreased triglyceride levels.

- Modulation of lipoprotein profiles.

Clinical Studies

A clinical study evaluated the effects of this compound in comparison with other PPAR agonists. In a double-blind, randomized trial involving moderately obese subjects, this compound was administered alongside GW501516 (a PPARδ agonist) and placebo. The results indicated that while GW501516 significantly reduced fasting plasma triglycerides and improved metabolic parameters, this compound did not produce statistically significant changes in these metrics . This suggests that while this compound is effective as a PPARα agonist, its impact on lipid profiles may be less pronounced than that of other PPAR agonists.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in enhancing lipid metabolism. For instance, it has been used as a positive control in assays measuring PPARα activity, showing significant upregulation of genes involved in fatty acid transport and β-oxidation . These findings support the compound's role in promoting metabolic health through its action on PPARα.

Case Studies

- Metabolic Syndrome Research : In research focused on metabolic syndrome, this compound has been investigated for its potential to ameliorate symptoms associated with dyslipidemia. While it did not achieve significant reductions in key metabolic markers compared to other treatments, it remains a candidate for further exploration due to its specific action on PPARα .

- Animal Models : Animal studies have shown that administration of this compound can lead to increased expression of genes related to fatty acid oxidation in liver tissues. This aligns with its expected role as an enhancer of lipid metabolism through PPARα activation .

Data Table

The following table summarizes key findings from studies involving this compound:

Eigenschaften

IUPAC Name |

2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPZUOBHCUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977813 | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343321-96-0, 622402-22-6 | |

| Record name | GW-590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 590735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-590735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-590735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.